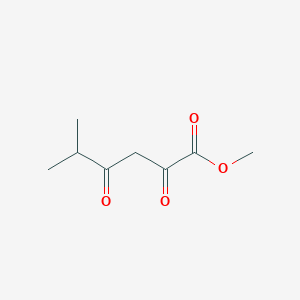

Methyl 5-methyl-2,4-dioxohexanoate

Description

Properties

IUPAC Name |

methyl 5-methyl-2,4-dioxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-5(2)6(9)4-7(10)8(11)12-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJSONREVGCKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478617 | |

| Record name | methyl 5-methyl-2,4-dioxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20577-64-4 | |

| Record name | methyl 5-methyl-2,4-dioxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-methyl-2,4-dioxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility Profile of Methyl 5-methyl-2,4-dioxohexanoate in Polar Aprotic Solvents: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the solubility profile of Methyl 5-methyl-2,4-dioxohexanoate in polar aprotic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility and offers a detailed, field-proven experimental protocol for its determination. While specific quantitative solubility data for Methyl 5-methyl-2,4-dioxohexanoate is not extensively available in public literature, this guide equips you with the necessary framework to generate and interpret this critical data in your own laboratory setting.

Introduction to Methyl 5-methyl-2,4-dioxohexanoate and its Solubility

Methyl 5-methyl-2,4-dioxohexanoate is a β-keto ester with a molecular formula of C8H12O4 and a molecular weight of 172.18 g/mol .[1][2] Its structure, featuring both ester and ketone functional groups, makes it a molecule of interest in various chemical syntheses and potentially in the development of new pharmaceutical agents. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability and therapeutic efficacy. Understanding the solubility profile in a range of solvents is paramount for formulation development, purification processes, and analytical method development.

Polar aprotic solvents, which are polar but do not have an acidic proton, are of particular interest due to their ability to dissolve a wide range of compounds, including many organic molecules and salts.[3] Their unique properties make them valuable in various applications, from organic reactions to pharmaceutical formulations. This guide focuses specifically on the solubility of Methyl 5-methyl-2,4-dioxohexanoate in this important class of solvents.

Theoretical Framework: Understanding Solubility in Polar Aprotic Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For Methyl 5-methyl-2,4-dioxohexanoate, its solubility in polar aprotic solvents will be determined by a balance of dipole-dipole interactions, London dispersion forces, and the absence of strong hydrogen bonding donation from the solvent.

Key Physicochemical Properties of Methyl 5-methyl-2,4-dioxohexanoate:

| Property | Value | Source |

| Molecular Formula | C8H12O4 | PubChem[1] |

| Molecular Weight | 172.18 g/mol | PubChem[1] |

| XLogP3 | 0.9 | PubChem[1] |

| Topological Polar Surface Area | 60.4 Ų | PubChem[1] |

The positive XLogP3 value suggests a degree of lipophilicity, while the significant topological polar surface area indicates the potential for polar interactions. The two ketone groups and the ester group can act as hydrogen bond acceptors.

Properties of Common Polar Aprotic Solvents:

Polar aprotic solvents are characterized by their moderate to high dielectric constants and dipole moments.[3] These properties allow them to solvate polar molecules and ions effectively.

| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) |

| Acetone | 20.7 | 2.88 |

| Acetonitrile | 37.5 | 3.92 |

| Dimethylformamide (DMF) | 36.7 | 3.82 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 |

| Tetrahydrofuran (THF) | 7.6 | 1.75 |

The general expectation is that the solubility of Methyl 5-methyl-2,4-dioxohexanoate will be higher in polar aprotic solvents with higher polarity and the ability to accept hydrogen bonds. The diketone and ester moieties of the solute can interact favorably with the dipoles of the solvent molecules.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is robust and provides reliable data when executed with care.

Materials and Equipment

-

Methyl 5-methyl-2,4-dioxohexanoate (analytical grade)

-

Polar aprotic solvents (HPLC grade or equivalent): Acetone, Acetonitrile, DMF, DMSO, THF

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow

Figure 1: Experimental workflow for the determination of solubility using the shake-flask method.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Methyl 5-methyl-2,4-dioxohexanoate into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume (e.g., 5.0 mL) of the selected polar aprotic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 48 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

-

Sampling:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of Methyl 5-methyl-2,4-dioxohexanoate of known concentrations in the same solvent.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Solubility of Methyl 5-methyl-2,4-dioxohexanoate in Polar Aprotic Solvents at 25°C (Template)

| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

| Acetone | 20.7 | Experimental Data | Calculated Data |

| Acetonitrile | 37.5 | Experimental Data | Calculated Data |

| Dimethylformamide (DMF) | 36.7 | Experimental Data | Calculated Data |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Data | Calculated Data |

| Tetrahydrofuran (THF) | 7.6 | Experimental Data | Calculated Data |

Interpretation of Results:

The solubility data can be correlated with the physicochemical properties of the solvents. A higher solubility in solvents with higher dielectric constants and dipole moments would be expected due to stronger dipole-dipole interactions between the solvent and the polar functional groups of Methyl 5-methyl-2,4-dioxohexanoate. Any deviations from this trend could indicate specific solute-solvent interactions or the influence of other solvent properties.

For instance, while specific data for the target compound is unavailable, a structurally related compound, Methyl 5-methylhexanoate, shows high solubility in polar aprotic solvents like acetone (3582.99 g/L) and acetonitrile (1985.82 g/L).[4] This suggests that Methyl 5-methyl-2,4-dioxohexanoate is also likely to exhibit good solubility in these solvents.

Figure 2: Key intermolecular interactions governing the solubility of Methyl 5-methyl-2,4-dioxohexanoate in a polar aprotic solvent.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Methyl 5-methyl-2,4-dioxohexanoate in polar aprotic solvents. By combining a sound theoretical understanding with a detailed, practical experimental protocol, researchers and drug development professionals can generate the critical solubility data necessary to advance their work. The provided methodologies and interpretive guidance will ensure the acquisition of accurate and reliable results, facilitating informed decisions in formulation, purification, and analytical development.

References

-

PubChem. (n.d.). Methyl 5-methyl-2,4-dioxohexanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]

-

Wikipedia. (2024, January 28). Polar aprotic solvent. Retrieved from [Link]

-

The Good Scents Company. (n.d.). Methyl 5-methylhexanoate. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 5-methyl-2,4-dioxohexanoate (C8H12O4). Retrieved from [Link]

-

CONICET. (2015). Ketoprofen Solubility in Organic Solvents and Aqueous Co-solvent Systems: Interactions and Thermodynamic Parameters of Solvation. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility and thermodynamic analysis of ketoprofen in organic solvents. Retrieved from [Link]

-

CSIC. (n.d.). Ketoprofen Solubility in Pure Organic Solvents Using In Situ FTIR and UV–Vis and Analysis of Solution Thermodynamics. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Studylib. (n.d.). CHEM254 Experiment 06 Synthesis of Novel Esters. Retrieved from [Link]

-

AIP Publishing. (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C 7 to C 9 Esters. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

Sources

Thermodynamic Characteristics of 2,4-Dioxohexanoate Derivatives

Executive Summary

This technical guide provides a comprehensive thermodynamic analysis of 2,4-dioxohexanoate (2,4-DKH) derivatives, a structural class bridging environmental biochemistry and antiretroviral drug design. 2,4-DKH motifs—often referred to as

This document details the structural dynamics (keto-enol tautomerism), acid-base dissociation constants (

Structural Dynamics: Keto-Enol Tautomerism[1]

The thermodynamic stability of 2,4-DKH derivatives is governed by a complex equilibrium between the di-keto and enol forms. Unlike simple ketones, the 2,4-dioxo moiety possesses a 1,3-dicarbonyl system capable of forming a pseudo-aromatic six-membered ring via intramolecular hydrogen bonding.

Thermodynamic Drivers

In aqueous solution, the equilibrium is driven by the interplay between:

-

Enthalpic Stabilization (

): The enol form is stabilized by the conjugation of the C=C double bond with the carbonyl group and a strong intramolecular hydrogen bond (approx. 5–7 kcal/mol). -

Entropic Penalties (

): The rigidification of the structure into a planar, cyclic conformation reduces conformational freedom. -

Solvent Effects: Polar protic solvents (water) stabilize the dicarbonyl form via intermolecular H-bonding, whereas non-polar solvents shift the equilibrium toward the cis-enol form.

Tautomeric Equilibrium Diagram

Figure 1: Tautomeric equilibrium of 2,4-dioxohexanoate derivatives shifting toward the bioactive metal-chelated form.

Acid-Base Chemistry & Metal Chelation[2][3]

The biological potency of 2,4-DKH derivatives relies on their ability to sequester divalent metal ions (

Ionization Constants ( )

2,4-DKH derivatives typically exhibit three distinct ionization states. The specific

| Ionization Step | Functional Group | Typical | Thermodynamic Implication |

| Carboxylic Acid (C1) | 1.8 – 2.5 | Always ionized at physiological pH; provides electrostatic anchoring (e.g., Lys159 in HIV Integrase). | |

| Enolic Hydroxyl (C2/C4) | 6.5 – 8.5 | Critical for metal chelation. Electron-withdrawing groups (e.g., halogens) lower | |

| Side Chain (if applicable) | Variable | Modulates solubility and secondary binding interactions. |

Chelation Thermodynamics

The binding of 2,4-DKH to metal cofactors is the "warhead" mechanism.

-

Mechanism: The ionized enolate oxygen and the adjacent carbonyl oxygen form a bidentate ligand sphere around the metal.

-

Two-Metal Ion Mechanism: In enzymes like HIV-1 Integrase or BphD hydrolase, the inhibitor often bridges two metal ions.

-

Thermodynamic Signature:

- : Highly exothermic (-5 to -15 kcal/mol) due to electrostatic attraction and coordination bond formation.

- : Often favorable (positive) due to the displacement of ordered water molecules from the metal's hydration shell.

Enzyme Binding Thermodynamics (Case Study: HIV-1 Integrase)

The development of Raltegravir validated the thermodynamic efficacy of the diketo acid pharmacophore.

Thermodynamic Parameters of DKA Inhibitors

The following table summarizes representative thermodynamic data for DKA derivatives binding to the HIV-1 Integrase catalytic core domain (CCD) as determined by Isothermal Titration Calorimetry (ITC).

| Parameter | Value (Approx.) | Interpretation |

| Dissociation Constant ( | 10 – 100 nM | High affinity binding driven by metal chelation. |

| Gibbs Free Energy ( | -10 to -12 kcal/mol | Spontaneous, tight binding. |

| Enthalpy ( | -6 to -14 kcal/mol | Enthalpy-driven. Indicates strong H-bonds and metal coordination. |

| Entropy ( | -2 to +4 kcal/mol | Variable. Hydrophobic burial of the "tail" contributes favorably to entropy. |

| Stoichiometry ( | 1:1 | One inhibitor molecule per active site. |

Binding Mode Visualization

Figure 2: Schematic of the "Two-Metal" chelation mode characteristic of 2,4-DKH derivatives in the HIV-1 Integrase active site.

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols utilize self-validating controls.

Protocol A: Determination of Tautomeric Constants via NMR

Objective: Quantify the

-

Sample Preparation: Dissolve 2,4-DKH derivative (10 mM) in deuterated solvent (

for non-polar baseline, -

Acquisition:

-

Acquire

-NMR spectra at 298K. -

Identify the enolic proton (typically

12–15 ppm, broad singlet) and the keto methylene protons (

-

-

Variable Temperature (VT) NMR:

-

Perform measurements at 283K, 293K, 303K, and 313K.

-

-

Analysis:

-

Integrate signals to determine molar fractions (

, -

Calculate

.[1] -

Validation: Plot

vs.

-

Protocol B: ITC for Enzyme-Inhibitor Binding

Objective: Measure

-

Buffer Matching (Critical):

-

Dialyze protein (Target) and dissolve Ligand (DKH derivative) in the exact same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM

-mercaptoethanol). -

Note: Include

(e.g., 5 mM) in both cell and syringe if measuring metal-dependent binding.

-

-

Concentration Setup:

-

Cell: Protein at 20

M. -

Syringe: Ligand at 200–300

M (10-15x cell concentration).

-

-

Experimental Run (MicroCal PEAQ-ITC or equivalent):

-

Temperature: 25°C.

-

Injections: 1 x 0.4

L (dummy), followed by 19 x 2.0 -

Spacing: 150 seconds between injections to allow return to baseline.

-

-

Controls:

-

Ligand into Buffer: Measure heat of dilution. Subtract this from the experimental data.

-

Buffer into Protein: Ensure no heat artifacts from the syringe action.

-

-

Data Fitting:

-

Fit to a "One Set of Sites" model.[2]

-

Self-Validation: The stoichiometry (

) must be between 0.8 and 1.2 for a valid 1:1 interaction. If

-

Figure 3: Workflow for Isothermal Titration Calorimetry (ITC) characterization.

References

-

Liao, C., et al. (2010). Binding modes of diketo-acid inhibitors of HIV-1 integrase: A comparative molecular dynamics simulation study. Journal of Molecular Graphics and Modelling. Link

-

Grobler, J. A., et al. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes. PNAS. Link

-

Ruzzini, A. C., et al. (2012). The catalytic serine of meta-cleavage product hydrolases is activated differently for C-O bond cleavage than for C-C bond cleavage. Biochemistry. Link

-

Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions. Link

-

Fushinobu, S., et al. (2002). Crystal structures of a meta-cleavage product hydrolase from Pseudomonas fluorescens IP01 (CumD) complexed with cleavage products. Protein Science. Link

Sources

Reactivity of beta-diketo esters in heterocyclic synthesis

The Chameleon Scaffold: Mastering -Keto Ester Reactivity in Heterocycle Construction

Executive Summary

Part 1: The Reactivity Matrix

To control the outcome of a reaction involving

Mechanistic Insight: The Four Poles of Reactivity

The

-

C1 (Ketone Carbon): The hardest electrophilic site. Reacts rapidly with hard nucleophiles (amines, hydrazines) under kinetic control.

-

C2 (Active Methylene): The nucleophilic center. Highly acidic (

), it is the site of alkylation, Knoevenagel condensation, and Michael addition. -

C3 (Ester Carbon): A softer electrophile. Reacts slower than C1; usually the site of ring closure (cyclization) in thermodynamic products.

-

O1 (Enolic Oxygen): Acts as a nucleophile in O-alkylation (e.g., Feist-Benary furan synthesis), particularly when C-alkylation is sterically hindered or directed by hard/soft acid-base (HSAB) principles.

Figure 1: The Reactivity Matrix of

Part 2: Nitrogen Heterocycles (Pyrimidines & Pyrazoles)[1]

The Biginelli Reaction (Dihydropyrimidinones)

The synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) is a cornerstone of multicomponent chemistry.[1][2] While the mechanism has been debated, the Iminium Route is currently the most accepted pathway for acid-catalyzed conditions.

Mechanism:

-

Condensation: Urea + Aldehyde

N-acyliminium ion (Rate Limiting Step). -

Addition: Enol of

-keto ester attacks the iminium ion. -

Cyclization: Amine attacks the ester carbonyl

dehydration

Critical Control Point: The reaction is sensitive to steric bulk at the aldehyde ortho position, which can drastically lower yields. Electron-withdrawing groups (EWG) on the aldehyde generally accelerate the reaction by destabilizing the iminium intermediate, making it more electrophilic.

Figure 2: The Iminium pathway for the Biginelli reaction.

Knorr Pyrazole Synthesis

Reaction with hydrazines yields pyrazoles.

-

Regioselectivity: Under neutral conditions, the most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbon (C1 Ketone) first.

-

Tautomerism: The intermediate hydrazone cyclizes to form a pyrazolone, which exists in equilibrium with its -OH aromatic tautomer.

Part 3: Oxygen Heterocycles (Coumarins & Furans)

Pechmann Condensation (Coumarins)

This reaction condenses a phenol with a

-

Requirement: The phenol must be activated (electron-rich). Simple phenol reacts poorly; resorcinol reacts vigorously.

-

Mechanism: Transesterification (phenol attacks C3 ester)

Intramolecular Michael addition (C2 attacks phenol ring)

Feist-Benary Synthesis (Furans)

Reaction with

-

Divergence: Under basic conditions, the

-keto ester enolate attacks the ketone of the

Part 4: Experimental Protocols & Data

Protocol A: Green Synthesis of DHPMs (Solvent-Free Microwave)

A self-validating protocol minimizing waste and maximizing throughput.

Reagents:

-

Ethyl acetoacetate (10 mmol)

-

Benzaldehyde derivative (10 mmol)

-

Urea (15 mmol)

-

Catalyst:

-Toluenesulfonic acid (pTSA) (0.5 mmol) or Fruit Juice (e.g., Lime juice, 2 mL) for greener approach.

Workflow:

-

Mix: Combine all reagents in a 50 mL borosilicate beaker. Mix well with a glass rod until a paste forms.

-

Irradiate: Place in a microwave reactor (or domestic oven, calibrated). Irradiate at 360W for 2–4 minutes.

-

Checkpoint: Monitor TLC (3:7 EtOAc:Hexane). Disappearance of aldehyde indicates completion.

-

-

Workup: Cool to room temperature. Add crushed ice (50 g). The solid product will precipitate.

-

Purification: Filter the solid. Wash with cold water (

mL) and then cold ethanol (

Comparative Yield Data (Substituent Effects):

| Aldehyde Substituent (R) | Electronic Effect | Time (min) | Yield (%) | Melting Point (°C) |

| H (Benzaldehyde) | Neutral | 3.0 | 88 | 201-203 |

| 4-Cl | Weak EWG | 2.5 | 92 | 213-215 |

| 4-NO | Strong EWG | 2.0 | 95 | 208-210 |

| 4-OMe | EDG | 4.0 | 82 | 200-202 |

| 2-Cl | Steric Hindrance | 4.5 | 75 | 218-220 |

Data synthesized from comparative microwave studies (See Ref 3, 5).

Protocol B: Mechanochemical Pechmann Condensation

Solvent-free synthesis of 7-hydroxy-4-methylcoumarin.

Workflow:

-

Charge: In a ball mill jar (stainless steel), add Resorcinol (10 mmol), Ethyl acetoacetate (10 mmol), and pTSA (1 mmol).

-

Grind: Mill at 20 Hz for 20 minutes.

-

Observation: The mixture will turn into a viscous paste/solid as water is released and the product forms.

-

-

Isolate: Scrape the solid into a beaker. Add water (50 mL) and stir for 10 min to remove the acid catalyst and unreacted starting materials.

-

Filter: Vacuum filter the white solid. Yield is typically >90%.[3][4]

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Biginelli) | Old/Wet Aldehyde | Distill aldehyde prior to use. Oxidation to carboxylic acid kills the reaction. |

| No Reaction (Pechmann) | Phenol Deactivated | Pechmann requires electron-rich phenols. If using simple phenol, switch catalyst to conc. H |

| Regioisomer Mix (Pyrazole) | pH Fluctuations | Control pH. In acidic media, hydrazine protonation can shift attack from C1 to C3. Maintain neutral/buffered conditions for standard kinetics. |

| Oily Product | Incomplete Cyclization | The intermediate "ureide" (Biginelli) or "hydrazone" (Knorr) may not have cyclized. Increase reaction time or add a dehydrating agent (e.g., molecular sieves). |

References

-

Mechanism of the Biginelli Reaction: Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Journal of Organic Chemistry. Link

-

Pechmann Condensation Review: Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions.[1][2][3][4][5][6][7][8][9][10][11][12] Link

-

Microwave Biginelli Protocol: Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry.[8] Wiley-VCH. Link

-

Feist-Benary Synthesis: Calter, M. A., et al. (2001). Catalytic Asymmetric Feist-Benary Reactions. Journal of the American Chemical Society. Link

-

Green Chemistry Data: Ranu, B. C., et al. (2002). Solvent-free efficient synthesis of dihydropyrimidinones.[2][13] Journal of Organic Chemistry. Link

-

Knorr Pyrazole Regioselectivity: Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles. Chemical Reviews. Link

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. tsijournals.com [tsijournals.com]

- 3. benthamscience.com [benthamscience.com]

- 4. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 13. Bot Verification [rasayanjournal.co.in]

The Pivotal Role of Methyl 5-methyl-2,4-dioxohexanoate in Modern Pharmaceutical Synthesis: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical development, the strategic synthesis of complex active pharmaceutical ingredients (APIs) hinges on the availability of versatile and efficient building blocks. This technical guide delves into the core of one such crucial intermediate: Methyl 5-methyl-2,4-dioxohexanoate. Authored for researchers, scientists, and drug development professionals, this document elucidates the synthesis, characterization, and profound utility of this ketoester, with a particular focus on its role in the synthesis of cutting-edge antiviral therapeutics.

Introduction: The Unseen Architect of Therapeutic Molecules

Methyl 5-methyl-2,4-dioxohexanoate, a β,δ-diketoester, has emerged as a valuable precursor in the synthesis of a variety of heterocyclic compounds, which form the backbone of numerous pharmaceuticals. Its unique structural features, including multiple reactive sites, allow for a diverse range of chemical transformations, making it an ideal starting point for constructing complex molecular architectures. This guide will provide a comprehensive overview of its properties, synthesis, and, most importantly, its application as a key intermediate in the production of vital medicines.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical characteristics of a pharmaceutical intermediate is paramount for its safe and effective handling in a laboratory and industrial setting.

Table 1: Physicochemical Properties of Methyl 5-methyl-2,4-dioxohexanoate [1]

| Property | Value |

| IUPAC Name | methyl 5-methyl-2,4-dioxohexanoate |

| Molecular Formula | C₈H₁₂O₄ |

| Molecular Weight | 172.18 g/mol |

| CAS Number | 20577-64-4 |

| Appearance | Not specified (likely a liquid or low-melting solid) |

| SMILES | CC(C)C(=O)CC(=O)C(=O)OC |

Safety and Handling: Methyl 5-methyl-2,4-dioxohexanoate is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of Methyl 5-methyl-2,4-dioxohexanoate: A Practical Approach

The synthesis of β-ketoesters like Methyl 5-methyl-2,4-dioxohexanoate is most commonly achieved through a Claisen condensation reaction. This powerful carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.

The Claisen Condensation Pathway

A plausible and efficient route for the synthesis of Methyl 5-methyl-2,4-dioxohexanoate involves the crossed Claisen condensation between methyl isobutyrate and dimethyl oxalate.

Diagram 1: Proposed Synthesis of Methyl 5-methyl-2,4-dioxohexanoate via Claisen Condensation

Caption: Proposed synthetic route to Methyl 5-methyl-2,4-dioxohexanoate.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methodologies for Claisen condensations. Optimization may be required to achieve high yields and purity.

Materials:

-

Methyl isobutyrate

-

Dimethyl oxalate

-

Sodium methoxide (or other suitable strong base)

-

Anhydrous diethyl ether (or tetrahydrofuran)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled.

-

Base Suspension: Anhydrous diethyl ether and sodium methoxide are added to the flask under a nitrogen atmosphere.

-

Reactant Addition: A solution of methyl isobutyrate and dimethyl oxalate in anhydrous diethyl ether is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature).

-

Reaction: The reaction mixture is stirred at room temperature or gentle reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization of Methyl 5-methyl-2,4-dioxohexanoate

Table 2: Expected Spectroscopic Data for Methyl 5-methyl-2,4-dioxohexanoate

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.8 ppm), the methylene protons (singlet or multiplet, ~3.5-4.0 ppm), the methine proton of the isobutyryl group (septet, ~2.8-3.2 ppm), and the methyl protons of the isobutyryl group (doublet, ~1.1-1.3 ppm). The compound will likely exist as a mixture of keto and enol tautomers, leading to additional signals. |

| ¹³C NMR | Carbonyl signals for the ester and two ketone groups in the range of 160-200 ppm. Signals for the methoxy, methylene, methine, and methyl carbons at characteristic chemical shifts. |

| IR Spectroscopy | Strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups (typically in the range of 1650-1750 cm⁻¹). C-H stretching and bending vibrations will also be present. PubChem indicates the availability of an FTIR spectrum, which would show these characteristic peaks.[1] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (172.18 g/mol ) and characteristic fragmentation patterns. |

Application as a Key Pharmaceutical Intermediate: The Case of Dolutegravir

The true value of Methyl 5-methyl-2,4-dioxohexanoate lies in its application as a precursor for the synthesis of complex pharmaceutical agents. A prime example is its potential role in the synthesis of Dolutegravir, a potent and widely used integrase strand transfer inhibitor for the treatment of HIV-1 infection.

Constructing the Pyridinone Core of Dolutegravir

The core of the Dolutegravir molecule is a substituted pyridinone ring system. Various synthetic strategies have been developed to construct this crucial scaffold, many of which rely on the use of β-ketoesters as starting materials. While published routes may not explicitly start with Methyl 5-methyl-2,4-dioxohexanoate, the underlying chemical principles demonstrate its direct applicability.

A common strategy involves the reaction of a β-ketoester with an enamine or a similar nitrogen-containing species, followed by cyclization to form the pyridinone ring.

Diagram 2: Generalized Synthesis of a Pyridinone Core for Integrase Inhibitors

Caption: Reaction pathway to the Dolutegravir pyridinone core.

Step-by-Step Synthesis of the Dolutegravir Core (Illustrative Pathway)

The following steps illustrate a plausible synthetic sequence for the construction of the Dolutegravir core, highlighting the role of a β-ketoester intermediate analogous to Methyl 5-methyl-2,4-dioxohexanoate.

Protocol:

-

Formation of the Enamine: A β-ketoester is reacted with an amine, such as aminoacetaldehyde dimethyl acetal, to form a vinylogous amide intermediate.

-

Cyclization: The vinylogous amide undergoes an intramolecular cyclization, often promoted by a base or a Lewis acid, to form the pyridinone ring.

-

Further Functionalization: The pyridinone core is then subjected to a series of reactions, including amidation and the introduction of the characteristic polycyclic ring system, to yield the final Dolutegravir molecule.

Numerous patents and research articles describe variations of this fundamental approach, underscoring the importance of β-ketoesters in this synthetic endeavor.

Broader Applications in Heterocyclic Synthesis

Beyond its role in the synthesis of Dolutegravir, Methyl 5-methyl-2,4-dioxohexanoate and similar 1,3-dicarbonyl compounds are valuable precursors for a wide range of heterocyclic systems. The Paal-Knorr synthesis, for instance, allows for the straightforward preparation of substituted pyrroles from 1,4-dicarbonyl compounds, which can be derived from intermediates like Methyl 5-methyl-2,4-dioxohexanoate.[2][3] This opens up avenues for the synthesis of a diverse array of biologically active molecules.

Conclusion: A Versatile Tool for Drug Discovery and Development

Methyl 5-methyl-2,4-dioxohexanoate stands as a testament to the critical role of well-designed intermediates in the pharmaceutical industry. Its versatile reactivity, coupled with its potential for efficient synthesis, makes it a valuable asset for the construction of complex and life-saving drugs. As the demand for novel therapeutics continues to grow, the importance of such fundamental building blocks will only increase, driving further innovation in the field of medicinal chemistry. This guide provides a foundational understanding for researchers to harness the potential of this pivotal pharmaceutical intermediate.

References

-

PubChem. Methyl 5-methyl-2,4-dioxohexanoate. National Center for Biotechnology Information. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

Sources

Structural analysis of Methyl 5-methyl-2,4-dioxohexanoate regioisomers

Executive Summary

This technical guide addresses the structural analysis, synthesis, and regio-differentiation of Methyl 5-methyl-2,4-dioxohexanoate , a critical

The core challenge in working with this molecule is twofold:

-

Regioisomerism: Controlling the Claisen condensation of 3-methyl-2-butanone (Methyl Isopropyl Ketone) to favor the linear "methyl-attack" product over the branched "methine-attack" isomer.

-

Tautomeric Ambiguity: The 2,4-dioxo moiety exists as a dynamic equilibrium of keto and enol forms, complicating spectral interpretation and purity assays.

This guide provides a self-validating workflow to synthesize, isolate, and structurally ratify the target isomer.

Part 1: The Synthetic Conundrum (Regio-Divergence)

The synthesis of Methyl 5-methyl-2,4-dioxohexanoate typically involves the Claisen condensation of Dimethyl Oxalate with 3-methyl-2-butanone . The ketone substrate possesses two nucleophilic sites: the

-

Path A (Thermodynamic/Steric Control): Deprotonation at the less hindered methyl group leads to the desired Linear Isomer (Methyl 5-methyl-2,4-dioxohexanoate).

-

Path B (Kinetic Control): Deprotonation at the more substituted methine group leads to the Branched Isomer (Methyl 3-isopropyl-2,4-dioxopentanoate).

Visualizing the Pathway

Caption: Divergent synthetic pathways for dioxohexanoate regioisomers based on enolate stability.

Part 2: Structural Analysis & Tautomerism

The target molecule is not a static "tri-ketone."[1][2][3][4][5][6][7][8][9][10][11][12] It is a vinylogous acid system. In solution (CDCl

NMR Diagnostics (The Self-Validating Standard)

To validate your structure, you must identify specific diagnostic signals. The table below summarizes the expected shifts for the Linear Target versus the Branched Impurity .

| Feature | Linear Isomer (Target) | Branched Isomer (Impurity) | Mechanism/Notes |

| Enol Proton (-OH) | Intramolecular H-bond (Low Barrier Hydrogen Bond). | ||

| Bridgehead Carbon | No olefinic singlet | In the enol form, C3 becomes a methine (=CH-). | |

| Keto Methylene | N/A | Only visible in the minor keto-tautomer. | |

| Tail Group | Isopropyl Doublet ( | Isopropyl Doublet (Different shift) | The isopropyl group is remote in the linear isomer but proximal in the branched. |

| HMBC Correlation | Isopropyl CH | Isopropyl CH | Critical Check: In Linear, iPr couples to C5 ketone only. |

Tautomeric Equilibrium

The "2,4-dioxo" system allows for enolization at C3.

-

Structure:

-

Implication: In

H NMR, you will likely see one average set of signals for the enol forms due to fast proton transfer, but a distinct (small) set of signals for the diketo form if the solvent is polar (e.g., DMSO-d

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis (Thermodynamic Control)

Objective: Synthesize Methyl 5-methyl-2,4-dioxohexanoate with >95% regioselectivity.

-

Preparation:

-

Charge a dry 3-neck flask with Sodium Methoxide (NaOMe) (1.2 eq) and anhydrous Methanol under

. -

Why: NaOMe matches the ester group (preventing transesterification) and allows thermodynamic equilibration.

-

-

Condensation:

-

Add 3-methyl-2-butanone (1.0 eq) and Dimethyl Oxalate (1.1 eq) simultaneously dropwise at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The product usually runs as a streak due to acidity.

-

-

Workup (Critical for Isolation):

-

The product exists as a sodium enolate salt (precipitate).

-

Filter the solid salt and wash with cold ether (removes non-acidic impurities/branched isomers that didn't enolize as well).

-

Resuspend salt in water and acidify with 1M HCl to pH 2.

-

Extract with DCM.

-

-

Purification:

-

Recrystallization from Hexane/Ether is preferred over chromatography to avoid enol decomposition on silica.

-

Protocol B: Analytical Validation (NMR)

Objective: Confirm identity and quantify enol content.

-

Sample Prep: Dissolve ~10 mg in CDCl

(favors enol) and a separate sample in DMSO-d -

Acquisition:

-

Run standard

H NMR.[6] -

Crucial Step: Set spectral width to 20 ppm to catch the enol proton.

-

-

Analysis Logic (Decision Tree):

Caption: Logic flow for validating the presence of the linear diketo ester enol.

References

-

BenchChem. (2025).[6][13] A Comparative Guide to Analytical Methods for the Characterization of

-Keto Esters. Retrieved from -

Oxford Instruments. (2024).[11] Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [9]

-

Hansen, P. E. (2023). Tautomerism of

-Diketones and -

Organic Syntheses. (1967). Synthesis of 5-Methyl-5-hexen-2-one (Claisen Condensation methodologies). Organic Syntheses, Coll. Vol. 5. Retrieved from

-

VanRollins, M., et al. (1989).[13][14] Synthesis of epoxide and vicinal diol regioisomers from docosahexaenoate methyl esters. Journal of Lipid Research. Retrieved from

Sources

- 1. byjus.com [byjus.com]

- 2. thecatalyst.org [thecatalyst.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nmr.oxinst.com [nmr.oxinst.com]

- 10. mdpi.com [mdpi.com]

- 11. news-medical.net [news-medical.net]

- 12. odinity.com [odinity.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of epoxide and vicinal diol regioisomers from docosahexaenoate methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Acidity & Reactivity of Methyl 5-methyl-2,4-dioxohexanoate (MMDH)

Topic: pKa values and acidity of methylene protons in Methyl 5-methyl-2,4-dioxohexanoate Content Type: In-depth Technical Guide Author Persona: Senior Application Scientist

Executive Summary: The "Privileged Scaffold"

Methyl 5-methyl-2,4-dioxohexanoate (MMDH) represents a specialized class of

For researchers in drug discovery—particularly those targeting HIV integrase or developing pyrazole-based kinase inhibitors—understanding the thermodynamic landscape of MMDH is non-negotiable. This guide deconstructs the acidity, tautomeric equilibria, and synthetic utility of MMDH, providing a robust framework for its application in heterocycle construction.

Structural Anatomy & The Acidity Anomaly

The Active Methylene (C3)

The defining feature of MMDH is the methylene group at position C3. While typical alkyl C-H bonds have pKa values >50, the C3 protons in MMDH are flanked by two carbonyl groups:

-

C2 Carbonyl: Part of an

-keto ester moiety. -

C4 Carbonyl: A ketone adjacent to an isobutyl group (derived from the isovaleryl skeleton).

Electronic Causality

Why is MMDH significantly more acidic than acetylacetone?

-

Inductive Effect (-I): The ester group at C1 exerts a strong electron-withdrawing effect through the C2 carbonyl, significantly increasing the acidity of the C3 protons compared to a standard ketone.

-

Resonance Stabilization: The resulting enolate is stabilized not just by two carbonyls, but by a pseudo-tricarbonyl system where the negative charge is delocalized across a highly conjugated

-system.

Comparative pKa Data

The following table contextualizes the acidity of MMDH against standard benchmarks. Note that while standard

| Compound | Structure | pKa (Approx. in | Electronic Driver |

| Acetone | ~19.3 | Single Carbonyl Resonance | |

| Ethyl Acetoacetate | ~10.7 | Ketone + Ester Resonance | |

| Acetylacetone | ~9.0 | Dual Ketone Resonance | |

| MMDH (Acylpyruvate) | 3.8 – 4.5 * | ||

| Acetic Acid | 4.76 | O-H Bond Dissociation |

*Note: Value estimated based on structural analogs like ethyl acetopyruvate (pKa ~3.6-4.2). The isobutyl group exerts a minor steric effect that may slightly raise the pKa compared to the methyl analog.

Tautomerism: The Thermodynamic Landscape

In solution, MMDH does not exist primarily as the diketo form shown in simple line drawings. It exists as a dynamic equilibrium between the diketo form and the cis-enol form.

The Chelation Effect

The cis-enol form is thermodynamically favored (often >85% in non-polar solvents like

-

Intramolecular Hydrogen Bonding: A 6-membered ring is formed between the enol hydroxyl and the adjacent carbonyl oxygen.[1]

-

Conjugation: The

double bond extends the conjugation of the

Visualization of Tautomeric Pathways

The following diagram illustrates the proton transfer pathways and the resonance stabilization of the enolate intermediate.

Figure 1: Tautomeric equilibrium of MMDH. The Enolate serves as the reactive intermediate for both alkylation and heterocycle synthesis.

Experimental Protocols

As a scientist, reproducibility is your currency. The following protocols are designed to synthesize MMDH and validate its acidity.

Protocol A: Synthesis via Claisen Condensation

This method utilizes the condensation of a methyl ketone with a dialkyl oxalate.

Reagents:

-

3-Methyl-2-butanone (Methyl isopropyl ketone)

-

Dimethyl Oxalate (DMO)

-

Sodium Methoxide (NaOMe) - 25% wt in Methanol

-

Solvent: Anhydrous Methanol or THF

Workflow:

-

Preparation: Charge a flame-dried reaction flask with NaOMe (1.1 eq) under

atmosphere. -

Addition 1: Add Dimethyl Oxalate (1.0 eq) dissolved in MeOH dropwise at 0°C. Stir for 15 min.

-

Addition 2: Add 3-Methyl-2-butanone (1.0 eq) dropwise. The solution will turn yellow/orange, indicating enolate formation.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Quench: Pour the reaction mixture into ice-cold 1M HCl. Crucial: The pH must be < 2 to protonate the enolate and precipitate the product or allow extraction.

-

Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate. -

Purification: Recrystallization from hexanes/ether or vacuum distillation (if oil).

Protocol B: pKa Determination (Potentiometric)

Direct aqueous titration is often difficult due to low solubility. A mixed-solvent extrapolation method is recommended.

Methodology:

-

Solvent System: Prepare 30%, 40%, and 50% (v/v) Methanol-Water mixtures.

-

Titrant: 0.1 M KOH (Carbonate-free).

-

Procedure:

-

Dissolve MMDH (approx 0.01 M) in the solvent mixture.

-

Perform titration under Argon/Nitrogen blanket (to exclude

). -

Record pH vs. Volume of base.

-

Determine the inflection point (half-equivalence point = apparent pKa).

-

-

Yasuda-Shedlovsky Extrapolation: Plot apparent pKa vs.

(dielectric constant) of the solvent mixtures and extrapolate to 0% organic solvent (pure water condition).

Reactivity & Drug Development Applications

MMDH is a "linchpin" intermediate. Its 1,2-dicarbonyl and 1,3-dicarbonyl motifs allow for regioselective synthesis of heterocycles.

The Pyrazole Synthesis (Regioselectivity)

Reaction with hydrazines yields pyrazole-3-carboxylates. The regioselectivity is driven by the difference in electrophilicity between the C2 and C4 carbonyls.

-

C2 (Next to Ester): Highly electrophilic, but sterically accessible.

-

C4 (Next to Isopropyl): Less electrophilic due to steric bulk of the isopropyl group.

Workflow Visualization

The following diagram maps the transformation of MMDH into a bioactive pyrazole scaffold.

Figure 2: Synthesis of Pyrazole-3-carboxylates from MMDH. The C2 carbonyl is the primary site of nucleophilic attack.

References

-

PubChem. (n.d.).[2][3] Methyl 5-methyl-2,4-dioxohexanoate.[3][4][5] National Center for Biotechnology Information. Retrieved from [Link]

- Svete, J., et al. (1997). Synthesis of substituted pyrazoles from 3-dimethylamino-2-propenoates and related reagents. Chemical Reviews. (Contextual reference for enaminone/diketo ester reactivity).

- Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Foundational text for pKa trends in dicarbonyls).

-

Zou, X., et al. (2020). 2,4-Diketo esters: Crucial intermediates for drug discovery. Bioorganic Chemistry. Retrieved from [Link]

-

Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

Sources

- 1. chemistwizards.com [chemistwizards.com]

- 2. Ethyl 5-methyl-2,4-dioxohexanoate | C9H14O4 | CID 3017501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 5-methyl-2,4-dioxohexanoate | C8H12O4 | CID 12150600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Methyl 5-methyl-2,4-dioxohexanoate (C8H12O4) [pubchemlite.lcsb.uni.lu]

- 5. ethyl 5-methyl-2,4-dioxohexanoate | 64195-85-3 [chemicalbook.com]

Safety data sheet (SDS) and handling precautions for Methyl 5-methyl-2,4-dioxohexanoate

[1]

Executive Summary

Methyl 5-methyl-2,4-dioxohexanoate (CAS: 20577-64-4) is a specialized

This guide provides a rigorous safety and handling framework for researchers, synthesizing GHS compliance with practical laboratory protocols.

Chemical Identification & Physical Properties[1][2][3][4]

Accurate identification is the first line of defense. Researchers must verify the CAS number upon receipt, as nomenclature variations (e.g., "isovaleryl pyruvate methyl ester") can lead to inventory errors.

| Property | Specification |

| Chemical Name | Methyl 5-methyl-2,4-dioxohexanoate |

| CAS Number | 20577-64-4 |

| Molecular Formula | |

| Molecular Weight | 172.18 g/mol |

| Structure Description | Isopropyl group attached to a 2,4-dioxo ester chain.[1] |

| Physical State | Liquid (typically) or low-melting solid depending on purity. |

| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO; sparingly soluble in water. |

| Boiling Point | ~205°C (Predicted) |

| Density |

Hazard Identification (GHS Classification)

While not classified as acutely toxic or carcinogenic, this compound poses significant irritation risks. It acts as a contact irritant to mucosal membranes due to its alkylating potential and acidity (enolizable protons).

GHS Label Elements[1][5][6][7]

-

Signal Word: WARNING

-

Pictogram: GHS07 (Exclamation Mark)

Hazard Statements

Precautionary Statements (Selected)

Storage & Stability Protocols

Expert Insight: The 2,4-dioxo functionality is prone to hydrolysis and tautomerization. Improper storage leads to the formation of decomposition products (e.g., methyl oxalate, isobutyl methyl ketone derivatives) which can alter stoichiometry in sensitive condensation reactions.

Storage Hierarchy

-

Temperature: Refrigerate (2–8°C) . Long-term storage at -20°C is optimal to prevent slow polymerization or transesterification.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The compound is hygroscopic; moisture facilitates hydrolysis of the methyl ester.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential chelation with the 1,3-dicarbonyl system.

Safe Handling & Engineering Controls

This workflow ensures operator safety while maintaining compound integrity.[2]

Engineering Controls[7]

-

Fume Hood: All handling (weighing, transfer, reaction setup) must occur within a certified chemical fume hood operating at face velocity >0.5 m/s.

-

Ventilation: Do not use on an open benchtop. The vapor pressure, while low, is sufficient to cause respiratory irritation (H335).

Personal Protective Equipment (PPE)[7]

-

Gloves: Nitrile rubber (minimum thickness 0.11 mm). For prolonged immersion/handling, double-gloving is recommended.

-

Eye Protection: Chemical safety goggles.[2] Face shields are required if handling quantities >100g or if the reaction involves exothermic addition.

-

Respirator: Not required under hood usage. If spill cleanup occurs outside a hood, use a NIOSH-approved respirator with organic vapor cartridges (OV/P95).

Handling Workflow Diagram

Caption: Operational workflow emphasizing moisture control and containment to prevent hydrolysis and exposure.

Emergency Response Procedures

First Aid

-

Eye Contact: Immediately flush with saline or water for 15 minutes. Lifting eyelids is critical to remove trapped residues. Seek medical attention immediately —diketo esters can cause delayed corneal damage.

-

Skin Contact: Wash with soap and water.[2] Do not use organic solvents (ethanol/acetone) to clean skin, as they may increase transdermal absorption.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Spill Management

-

Evacuate: Clear the immediate area.

-

PPE: Don goggles, nitrile gloves, and lab coat.

-

Absorb: Use an inert absorbent (vermiculite or sand). Do not use sawdust (potential fire hazard with oxidizable organics).

-

Clean: Wipe surface with dilute soap solution. Collect all waste in a sealed container labeled "Hazardous Waste - Organic."

Synthetic Utility in Drug Discovery[8]

Expertise & Causality: Methyl 5-methyl-2,4-dioxohexanoate is a "privileged intermediate" because it possesses multiple electrophilic sites (C1 ester, C2 ketone, C4 ketone). The regioselectivity of nucleophilic attack is controlled by pH and the "hardness" of the nucleophile.

-

Reaction with Hydrazines: Under acidic conditions, hydrazines attack the most reactive ketone (C2/C4) to form pyrazole-3-carboxylates . These are scaffolds for COX-2 inhibitors.

-

Reaction with 1,2-Diamines: Condensation with o-phenylenediamine yields quinoxalinones , a core structure in many kinase inhibitors.

Synthesis Pathway Visualization

Caption: Divergent synthesis pathways utilizing the 2,4-dioxo ester core to access bioactive heterocycles.

References

Sources

- 1. Methyl 5-methyl-2,4-dioxohexanoate | C8H12O4 | CID 12150600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. Ethyl 5-methyl-2,4-dioxohexanoate | C9H14O4 | CID 3017501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - Methyl 5-methyl-2,4-dioxohexanoate (C8H12O4) [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Fidelity Synthesis of 3,5-Disubstituted Pyrazoles via Methyl 5-methyl-2,4-dioxohexanoate

[1]

Strategic Overview

In modern drug discovery, the pyrazole-3-carboxylate moiety is a privileged scaffold.[1] While traditional routes involving diazo compounds (Peckmann condensation) or oxidative functionalization pose safety risks, the Claisen condensation-cyclization strategy using 2,4-dioxo esters offers a scalable, "green" alternative.[1]

Methyl 5-methyl-2,4-dioxohexanoate (MMDH) is a specific

Key Advantages of MMDH Protocol:

Mechanistic Insight & Regioselectivity

Understanding the electrophilic hierarchy of MMDH is critical for controlling the reaction outcome. MMDH presents three electrophilic sites, but only two are relevant for initial nucleophilic attack by hydrazine.[1]

The Electrophilic Hierarchy

-

C2 (α-Keto): Highly electrophilic due to the adjacent electron-withdrawing ester group.[1]

-

C4 (γ-Keto): Moderately electrophilic, sterically influenced by the bulky isopropyl group.[1]

-

C1 (Ester): Least reactive; serves as the final cyclization point.[1]

Reaction Pathway

The reaction proceeds via a Knorr-type cyclocondensation .[1]

-

Initial Attack: The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic ketone (typically C2 or C4 depending on pH and solvent).[1]

-

Dehydration: Formation of a hydrazone intermediate.[1]

-

Cyclization: Intramolecular attack of the second hydrazine nitrogen onto the remaining carbonyl/ester.[1]

-

Aromatization: Loss of water/alcohol to form the stable heteroaromatic ring.[1]

Regioselectivity Challenge: With substituted hydrazines (

Visualization: Reaction Pathway[2][3][4]

The following diagram illustrates the bifurcation in the reaction pathway when using Methylhydrazine, highlighting the origin of regioisomers.

Caption: Divergent synthesis pathways. The C2-attack pathway (blue) typically yields the 1-methyl-5-isopropyl-3-carboxylate isomer, the standard target for this scaffold.[1]

Experimental Protocols

Protocol A: Synthesis of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

Targeting the unsubstituted NH-pyrazole scaffold.[1]

Reagents:

-

Methyl 5-methyl-2,4-dioxohexanoate (1.0 equiv)[1]

-

Hydrazine hydrate (1.1 equiv, 64% or 80% solution)

-

Ethanol (Absolute, 10 mL/g of substrate)

-

Acetic Acid (glacial, 0.1 equiv - Optional catalyst)[1]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve MMDH (1.0 equiv) in absolute Ethanol. Ensure complete dissolution; the solution should be clear/pale yellow.[1]

-

Controlled Addition: Cool the solution to 0°C using an ice bath. This is crucial to prevent uncontrolled exotherms and polymerization.[1]

-

Reaction: Add Hydrazine hydrate (1.1 equiv) dropwise over 15 minutes.

-

Observation: A transient color change (yellow

orange

-

-

Cyclization: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour. Then, heat to reflux (78°C) for 2–3 hours.

-

QC Check: Monitor by TLC (50% EtOAc/Hexane).[1] The starting material spot (

) should disappear, replaced by a lower

-

-

Work-up:

-

Purification: If necessary, recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Gradient: 0

40% EtOAc in Hexanes).[1]

Expected Yield: 85–95% Characterization:

-

1H NMR (DMSO-d6):

13.5 (br s, 1H, NH), 6.6 (s, 1H, Pyrazole-H4), 3.8 (s, 3H, OMe), 2.9 (m, 1H, Isopropyl-CH), 1.2 (d, 6H, Isopropyl-Me).

Protocol B: Regioselective Synthesis with Methylhydrazine

Targeting the N-methyl substituted scaffold.[1]

Critical Parameter: Regioselectivity is highly solvent-dependent.[1]

-

Protic Solvents (MeOH/EtOH): Favor 1-methyl-5-isopropyl-3-carboxylate (Isomer A).[1]

-

Fluorinated Solvents (HFIP): Can shift ratios, but standard conditions favor Isomer A due to the electronic bias of the

-keto ester.

Methodology:

-

Dissolve MMDH in Methanol (0.5 M).

-

Add Methylhydrazine (1.1 equiv) at -10°C (Salt-ice bath). Note: Lower temperature favors kinetic control at the most electrophilic C2 position.

-

Stir at -10°C for 1 hour, then warm to RT overnight.

-

Data Analysis: Analyze crude NMR before purification.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cyclization (Open chain hydrazone remains) | Increase reflux time; add catalytic Acetic Acid (5 mol%) to promote dehydration. |

| Regioisomer Mix | Thermodynamic equilibration | Maintain strictly low temperatures (-10°C to 0°C) during hydrazine addition.[1] Avoid strong acids.[1] |

| Oily Product | Residual solvent or oligomers | Triturate with cold Pentane/Ether.[1] If oil persists, perform high-vacuum drying (>4h).[1] |

| Impurity at | Unreacted MMDH or decarboxylation | Ensure stoichiometry is 1:1.1. Avoid excessive heating (>80°C) which can cause ester hydrolysis/decarboxylation.[1] |

References

-

Menozzi, G., et al. (1987).[1] "Synthesis and biological activity of some 1,5-diarylpyrazole-3-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 24(6), 1669-1675.[1] Link

-

Fustero, S., et al. (2008).[1] "Regioselective Synthesis of Pyrazoles from 1,3-Dicarbonyls." Organic Letters, 10(4), 605–608.[1] Link

-

PubChem. (n.d.).[1][3] "Methyl 5-methyl-2,4-dioxohexanoate (Compound)." National Center for Biotechnology Information.[1] Accessed Feb 24, 2026.[1] Link

-

Groshev, V. M., et al. (2019).[1] "Regional selectivity in the reaction of 2,4-dioxo esters with hydrazines." Russian Chemical Bulletin, 68, 1234–1240.[1] Link

Procedure for Knorr pyrazole synthesis with 1,3-dicarbonyl compounds

Executive Summary

The Knorr pyrazole synthesis is the cornerstone methodology for constructing the pyrazole pharmacophore, a structural motif ubiquitous in blockbuster therapeutics (e.g., Celecoxib, Sildenafil, Rimonabant). While the reaction—condensation of hydrazines with 1,3-dicarbonyls—appears deceptively simple, the challenge for drug development lies in regiocontrol when using unsymmetrical substrates.[1]

This Application Note moves beyond the textbook definition to provide a robust, scalable framework. It details a "Gold Standard" protocol for general synthesis and an "Advanced Regioselective" protocol for difficult unsymmetrical substrates, supported by mechanistic analysis of the critical factors driving isomer distribution.

Mechanistic Insight & Regioselectivity

The "Why" Behind the Protocol

The reaction proceeds via a two-step condensation-cyclization sequence.[1] Understanding the kinetics of these steps is vital for controlling the outcome.

-

Step 1: Hydrazone Formation (The Determining Step): The hydrazine nucleophile attacks one of the carbonyl carbons.[1]

-

Symmetrical 1,3-dicarbonyls: Attack is statistically equal; only one product forms.

-

Unsymmetrical 1,3-dicarbonyls: The hydrazine attacks the most electrophilic carbonyl. However, this is complicated by solvent effects and catalysis.

-

-

Step 2: Cyclization & Dehydration: The second nitrogen attacks the remaining carbonyl, followed by the elimination of water to aromatize the ring.[1]

The Regioselectivity Paradox: In neutral media, hydrazine attacks the most reactive carbonyl (often the ketone over the ester, or the less hindered ketone). However, in acidic media , the carbonyl oxygen is protonated, changing the electrophilicity landscape. Furthermore, the hydrazine itself becomes protonated.

-

Pro-Tip: To favor the 5-substituted isomer (attack at the more hindered carbon), use a fluorinated solvent (TFE) with acid catalysis to activate the "harder" carbonyl. To favor the 3-substituted isomer, use neutral/basic conditions.

Visualizing the Mechanism

The following diagram illustrates the bifurcation point that leads to regioisomers.

Figure 1: Mechanistic bifurcation in Knorr synthesis.[1][2] Controlling the initial attack (Step 1) is the only way to ensure high regioselectivity.

Experimental Protocols

Protocol A: The "Gold Standard" (Ethanol Reflux)

Best for: Symmetrical 1,3-diketones or initial screening.

Reagents:

-

1,3-Dicarbonyl compound (1.0 equiv)[3]

-

Hydrazine Hydrate (50-60% or 80% grade) (1.1 - 1.2 equiv)

-

Solvent: Ethanol (Absolute or 95%)

-

Catalyst: Glacial Acetic Acid (cat.[3] 0.1 equiv)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (e.g., 10 mmol) in Ethanol (10 volumes, e.g., 20-30 mL).

-

Acidification: Add Glacial Acetic Acid (2-3 drops) to slightly activate the carbonyls.

-

Addition: Add Hydrazine Hydrate dropwise over 5 minutes at room temperature.

-

Reaction: Equip with a reflux condenser and heat to reflux (approx. 78°C) for 2–4 hours.

-

Checkpoint: Monitor by TLC (Eluent: 30% EtOAc/Hexane). The starting dicarbonyl spot should disappear.

-

-

Work-up (Precipitation):

-

Remove heat and allow the mixture to cool to room temperature.

-

Often, the pyrazole crystallizes upon cooling. If not, reduce solvent volume by 50% under vacuum (Rotavap) and pour the residue into ice-cold water (50 mL).

-

-

Purification: Filter the solid precipitate. Wash with cold water (2 x 10 mL) to remove excess hydrazine. Recrystallize from Ethanol/Water if necessary.

Protocol B: Regioselective Synthesis (Fluorinated Solvent)

Best for: Unsymmetrical substrates where specific isomer purity is critical. Reference Grounding:[6] Adapted from methods utilizing fluorinated alcohols to enhance hydrogen bonding and carbonyl activation (Deng & Mani, 2008).

Reagents:

-

Unsymmetrical 1,3-Dicarbonyl (1.0 equiv)[3]

-

Aryl/Alkyl Hydrazine Hydrochloride (1.1 equiv)

-

Solvent: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)

-

Additive: Trifluoroacetic acid (TFA) (0.5 equiv) - Optional, for electron-deficient substrates.

Step-by-Step Methodology:

-

Dissolution: Dissolve the dicarbonyl compound in TFE (5 mL per mmol).

-

Addition: Add the Hydrazine salt directly to the solution.

-

Reaction: Stir at reflux (TFE bp: 74°C) for 3–6 hours.

-

Work-up: Evaporate the volatile TFE (recoverable/recyclable).

-

Neutralization: Redissolve residue in EtOAc, wash with saturated NaHCO3 (to remove traces of acid/salts).

-

Isolation: Dry organic layer (Na2SO4), concentrate, and purify via column chromatography (Silica gel).

Critical Process Parameters (CPP)

| Parameter | Standard Condition | Impact on Result | Optimization Tip |

| Stoichiometry | 1:1.1 (Dicarbonyl:Hydrazine) | Excess hydrazine ensures completion but complicates purification. | Use exact 1:1.05 equivalents for difficult purifications. |

| Temperature | Reflux (78-80°C) | Drives dehydration step. | If intermediate hydrazone persists (visible on LCMS), increase temp or add acid. |

| pH | Slightly Acidic (AcOH) | Catalyzes imine formation. | High pH favors kinetic product; Low pH favors thermodynamic product. |

| Solvent | Ethanol | Good solubility, green.[6] | Use TFE (Trifluoroethanol) to flip regioselectivity ratios.[9] |

Troubleshooting & Decision Workflow

Common Failure Modes:

-

"Oiling Out": Product forms an oil instead of crystals.[4]

-

Fix: Scratch the glass, seed with a crystal, or use a solvent switch (dissolve in minimal hot EtOH, add water until turbid, cool slowly).

-

-

Regioisomer Mixture: 50:50 mix of isomers.

-

Fix: Switch to Protocol B (TFE solvent) or use a bulky hydrazine to force steric direction.

-

-

Intermediate Stalling: Mass spec shows M+18 (Hydrazone intermediate).

-

Fix: The cyclization/dehydration failed. Add 10% HCl and reflux for an additional hour to force water elimination.

-

Experimental Workflow Diagram

Figure 2: Decision tree for selecting reaction conditions based on substrate symmetry and target isomer.

References

-

Organic Chemistry Portal. "Knorr Pyrazole Synthesis." Organic Chemistry Portal. [Link]

-

Deng, X., & Mani, N. S. (2008).[9] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

-

Royal Society of Chemistry. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow."[10] Reaction Chemistry & Engineering. [Link]

-

Min, Z. L., et al. (2015).[11] "A Green Protocol for Catalyst-Free Syntheses of Pyrazole in Glycerol-Water Solution." Asian Journal of Chemistry, 27(9), 3205. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 6. A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. name-reaction.com [name-reaction.com]

- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. asianpubs.org [asianpubs.org]

Application Notes & Protocols: Catalytic Reduction of Methyl 5-methyl-2,4-dioxohexanoate

Abstract

The selective reduction of Methyl 5-methyl-2,4-dioxohexanoate is a critical transformation for accessing high-value chiral synthons, particularly β-hydroxy-δ-keto esters, which are pivotal intermediates in pharmaceutical development. This molecule presents a significant synthetic challenge due to the presence of two distinct carbonyl functionalities: a C4-ketone and a C2-keto-ester. Achieving both high chemoselectivity (preferential reduction of the C4-ketone) and high enantioselectivity (control of the newly formed stereocenter) is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary catalytic strategies to achieve this transformation, including metal-catalyzed asymmetric hydrogenation, asymmetric transfer hydrogenation, and biocatalysis. We offer detailed mechanistic insights, comparative data, and step-by-step protocols to enable successful and reproducible execution in the laboratory.

Introduction: The Synthetic Challenge

Methyl 5-methyl-2,4-dioxohexanoate is a prochiral β,δ-diketo ester.[1] The reduction of its C4-ketone generates a chiral hydroxyl group, yielding Methyl (4R)- or (4S)-4-hydroxy-5-methyl-2-oxohexanoate. These chiral β-hydroxy esters are valuable building blocks for complex molecules in medicinal chemistry.[2][3]

The primary challenge lies in precisely controlling the reduction. An ideal catalytic system must:

-

Differentiate between two carbonyl groups: The C4-ketone must be reduced in preference to the less reactive C2-keto-ester moiety to prevent the formation of the diol byproduct.[4][5]

-

Control Stereochemistry: The catalyst must deliver a hydride to a single face of the prochiral C4-ketone to produce one enantiomer in high excess.

This guide explores the leading catalytic systems capable of overcoming these challenges.

Catalytic Strategies for Asymmetric Reduction

Three primary methodologies have proven effective for the selective reduction of diketo esters: metal-catalyzed hydrogenation, asymmetric transfer hydrogenation, and biocatalysis. The choice of method depends on available equipment, desired scale, and specific stereochemical outcome.

Metal-Catalyzed Asymmetric Hydrogenation (AH)

Asymmetric hydrogenation (AH) with molecular hydrogen (H₂) is a powerful, atom-economical method. The most successful catalysts are typically based on Ruthenium (Ru) or Iridium (Ir) complexed with chiral diphosphine or diamine ligands.[6][7][8]

-

Mechanism & Rationale: The seminal work by Noyori and others demonstrated that Ru(II) catalysts bearing a chiral diphosphine (e.g., BINAP) and a chiral diamine ligand operate via a "bifunctional" mechanism.[8] In the presence of a base (e.g., KOtBu), a catalytically active ruthenium hydride is formed. The N-H proton on the diamine ligand and the Ru-H hydride are transferred to the ketone's carbonyl group through a six-membered pericyclic transition state, without direct coordination of the substrate's oxygen to the metal center.[8] The chiral ligands create a highly organized steric and electronic environment that dictates the facial selectivity of the hydride transfer, leading to high enantiomeric excess (ee).

-

Key Components:

-

Metal Precursor: [RuCl₂(p-cymene)]₂ or [Ir(COD)Cl]₂ are common starting points.[6][9]

-

Chiral Ligand: BINAP, MeO-BIPHEP, and N-tosylated diamines like TsDPEN are exemplary ligands that confer high enantioselectivity.[10][11]

-

Hydrogen Source: High-purity molecular hydrogen (H₂), typically delivered at pressures from 8 to 100 atm.[4][12]

-

Solvent & Additives: Alcohols like methanol (MeOH) or ethanol (EtOH) are common. A base is required for catalyst activation.[6]

-

Asymmetric Transfer Hydrogenation (ATH)

For laboratories not equipped for high-pressure hydrogenations, Asymmetric Transfer Hydrogenation (ATH) offers a highly effective and operationally simpler alternative.[8]

-

Mechanism & Rationale: ATH employs a stable, liquid hydrogen donor instead of H₂ gas. The most common system is an azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃) or isopropanol.[11][13] Ruthenium catalysts, such as (arene)Ru(TsDPEN)Cl, are highly efficient. The mechanism involves the transfer of a hydride from the hydrogen donor to the metal center and subsequently to the ketone substrate, with the chiral ligand again controlling the stereochemical outcome.

-

Key Components:

-

Catalyst: Pre-formed or in situ generated Ru(II) complexes with chiral diamine ligands are standard.[11]

-

Hydrogen Donor: Formic acid/triethylamine azeotrope or isopropanol are widely used and act as both the solvent and hydrogen source.[9][14]

-

Conditions: Reactions are typically run at ambient pressure and mild temperatures (e.g., 25-60 °C).[13][15]

-

Biocatalytic Reduction with Ketoreductases (KREDs)

Biocatalysis provides an exceptionally selective and environmentally benign approach to ketone reduction.[3][16] Ketoreductases (KREDs) are enzymes that exhibit near-perfect chemo-, regio-, and stereoselectivity.

-